molecular formula C9H9BrClNO2 B1441528 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide CAS No. 1255099-63-8

2-Bromo-4-chloro-N-methoxy-N-methylbenzamide

Cat. No.: B1441528
CAS No.: 1255099-63-8
M. Wt: 278.53 g/mol
InChI Key: ZZVVBYKBHDBUFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4-chloro-N-methoxy-N-methylbenzamide is a useful research compound. Its molecular formula is C9H9BrClNO2 and its molecular weight is 278.53 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as n-methylbenzamide, have been found to inhibit phosphodiesterase .

Mode of Action

For instance, N-Methylbenzamide inhibits phosphodiesterase, an enzyme that breaks down cyclic nucleotides, thus increasing the levels of these signaling molecules in the cell .

Biochemical Pathways

If it acts similarly to n-methylbenzamide, it may affect the cyclic nucleotide signaling pathways . These pathways play crucial roles in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Result of Action

If it acts similarly to n-methylbenzamide, it may lead to an increase in the levels of cyclic nucleotides in the cell, potentially affecting various cellular processes .

Action Environment

The action, efficacy, and stability of 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules. For instance, the compound is recommended to be stored in a dry room at normal temperature , suggesting that moisture and temperature could affect its stability.

Properties

IUPAC Name

2-bromo-4-chloro-N-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO2/c1-12(14-2)9(13)7-4-3-6(11)5-8(7)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZVVBYKBHDBUFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C=C(C=C1)Cl)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Bromo-4-chloro-N-methoxy-N-methylbenzamide
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Reactant of Route 6
2-Bromo-4-chloro-N-methoxy-N-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.